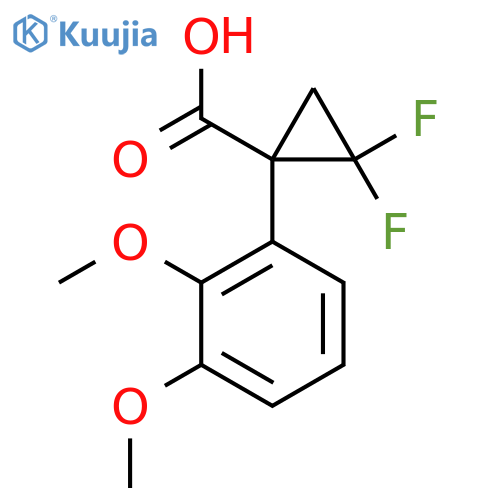

Cas no 2228827-01-6 (1-(2,3-dimethoxyphenyl)-2,2-difluorocyclopropane-1-carboxylic acid)

1-(2,3-dimethoxyphenyl)-2,2-difluorocyclopropane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 1-(2,3-dimethoxyphenyl)-2,2-difluorocyclopropane-1-carboxylic acid

- 2228827-01-6

- EN300-1949749

-

- インチ: 1S/C12H12F2O4/c1-17-8-5-3-4-7(9(8)18-2)11(10(15)16)6-12(11,13)14/h3-5H,6H2,1-2H3,(H,15,16)

- InChIKey: ZOFYPZPCXHJSIM-UHFFFAOYSA-N

- ほほえんだ: FC1(CC1(C(=O)O)C1C=CC=C(C=1OC)OC)F

計算された属性

- せいみつぶんしりょう: 258.07036518g/mol

- どういたいしつりょう: 258.07036518g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 18

- 回転可能化学結合数: 4

- 複雑さ: 347

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 55.8Ų

1-(2,3-dimethoxyphenyl)-2,2-difluorocyclopropane-1-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1949749-0.5g |

1-(2,3-dimethoxyphenyl)-2,2-difluorocyclopropane-1-carboxylic acid |

2228827-01-6 | 0.5g |

$1221.0 | 2023-09-17 | ||

| Enamine | EN300-1949749-1g |

1-(2,3-dimethoxyphenyl)-2,2-difluorocyclopropane-1-carboxylic acid |

2228827-01-6 | 1g |

$1272.0 | 2023-09-17 | ||

| Enamine | EN300-1949749-0.25g |

1-(2,3-dimethoxyphenyl)-2,2-difluorocyclopropane-1-carboxylic acid |

2228827-01-6 | 0.25g |

$1170.0 | 2023-09-17 | ||

| Enamine | EN300-1949749-0.1g |

1-(2,3-dimethoxyphenyl)-2,2-difluorocyclopropane-1-carboxylic acid |

2228827-01-6 | 0.1g |

$1119.0 | 2023-09-17 | ||

| Enamine | EN300-1949749-1.0g |

1-(2,3-dimethoxyphenyl)-2,2-difluorocyclopropane-1-carboxylic acid |

2228827-01-6 | 1g |

$1272.0 | 2023-05-31 | ||

| Enamine | EN300-1949749-0.05g |

1-(2,3-dimethoxyphenyl)-2,2-difluorocyclopropane-1-carboxylic acid |

2228827-01-6 | 0.05g |

$1068.0 | 2023-09-17 | ||

| Enamine | EN300-1949749-10g |

1-(2,3-dimethoxyphenyl)-2,2-difluorocyclopropane-1-carboxylic acid |

2228827-01-6 | 10g |

$5467.0 | 2023-09-17 | ||

| Enamine | EN300-1949749-5g |

1-(2,3-dimethoxyphenyl)-2,2-difluorocyclopropane-1-carboxylic acid |

2228827-01-6 | 5g |

$3687.0 | 2023-09-17 | ||

| Enamine | EN300-1949749-10.0g |

1-(2,3-dimethoxyphenyl)-2,2-difluorocyclopropane-1-carboxylic acid |

2228827-01-6 | 10g |

$5467.0 | 2023-05-31 | ||

| Enamine | EN300-1949749-2.5g |

1-(2,3-dimethoxyphenyl)-2,2-difluorocyclopropane-1-carboxylic acid |

2228827-01-6 | 2.5g |

$2492.0 | 2023-09-17 |

1-(2,3-dimethoxyphenyl)-2,2-difluorocyclopropane-1-carboxylic acid 関連文献

-

Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118

-

Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650

-

Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726

-

Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081

-

Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921

-

Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326

-

Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285

1-(2,3-dimethoxyphenyl)-2,2-difluorocyclopropane-1-carboxylic acidに関する追加情報

Introduction to 1-(2,3-dimethoxyphenyl)-2,2-difluorocyclopropane-1-carboxylic acid (CAS No. 2228827-01-6)

1-(2,3-dimethoxyphenyl)-2,2-difluorocyclopropane-1-carboxylic acid, identified by the chemical compound code CAS No. 2228827-01-6, is a specialized organic molecule that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of heterocyclic derivatives characterized by its cyclopropane ring and aromatic substituents, which contribute to its unique chemical properties and potential biological activities. The presence of fluoro and methoxy groups in its structure enhances its reactivity and selectivity, making it a valuable scaffold for the development of novel therapeutic agents.

The structural motif of 1-(2,3-dimethoxyphenyl)-2,2-difluorocyclopropane-1-carboxylic acid is particularly intriguing due to the combination of a rigid cyclopropane ring with an electron-rich aromatic system. The cyclopropane ring is known for its high strain energy, which can be exploited to facilitate various chemical transformations, including ring-opening reactions that are pivotal in drug discovery. Meanwhile, the 2,3-dimethoxyphenyl group introduces electronic and steric effects that can modulate the interactions of this compound with biological targets.

In recent years, there has been a surge in interest regarding the pharmacological potential of cyclopropane-containing compounds. These molecules have been explored for their ability to interact with enzymes and receptors in unique ways due to the strained geometry of the cyclopropane ring. For instance, studies have demonstrated that cyclopropanes can act as bioisosteres for other functional groups, such as carbonyls or double bonds, thereby altering the pharmacokinetic and pharmacodynamic properties of drug candidates. The fluoro substitution in 1-(2,3-dimethoxyphenyl)-2,2-difluorocyclopropane-1-carboxylic acid further enhances its potential as a pharmacophore by improving metabolic stability and binding affinity.

One of the most compelling aspects of this compound is its utility as a building block in medicinal chemistry. The combination of electronic diversity provided by the dimethoxyphenyl group and the structural rigidity imposed by the cyclopropane ring allows for fine-tuning of molecular properties. This flexibility has enabled researchers to design derivatives with enhanced potency, selectivity, and solubility. For example, recent studies have shown that analogs of 1-(2,3-dimethoxyphenyl)-2,2-difluorocyclopropane-1-carboxylic acid exhibit promising activity against various therapeutic targets, including kinases and ion channels.

The synthesis of 1-(2,3-dimethoxyphenyl)-2,2-difluorocyclopropane-1-carboxylic acid presents both challenges and opportunities for synthetic chemists. The introduction of fluorine atoms into a cyclic structure requires careful consideration to ensure regioselectivity and yield optimization. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and organometallic transformations, have been employed to construct the desired framework efficiently. These approaches not only highlight the synthetic prowess required but also underscore the importance of innovative strategies in accessing complex molecular architectures.

From a biological perspective, the dimethoxyphenyl group is known to confer favorable interactions with biological targets due to its ability to engage in hydrogen bonding and π-stacking interactions. This feature has been leveraged in the development of drugs targeting neurological disorders, where precise molecular recognition is crucial. Additionally, the fluoro substituents can influence metabolic pathways by enhancing lipophilicity or reducing susceptibility to enzymatic degradation. Such properties make 1-(2,3-dimethoxyphenyl)-2,2-difluorocyclopropane-1-carboxylic acid an attractive candidate for further exploration in drug discovery programs.

Recent advances in computational chemistry have further accelerated the investigation of this compound's potential applications. Molecular modeling techniques have been used to predict binding affinities and identify optimal conformations for interaction with biological targets. These computational studies provide valuable insights into how structural modifications can be made to improve drug-like properties. By integrating experimental data with theoretical predictions, researchers can design more efficient synthetic routes and optimize lead compounds derived from 1-(2,3-dimethoxyphenyl)-2,2-difluorocyclopropane-1-carboxylic acid.

The broader significance of this compound lies in its contribution to the evolving landscape of medicinal chemistry. As pharmaceutical companies continue to seek novel molecular entities with improved therapeutic profiles, compounds like 1-(2,3-dimethoxyphenyl)-2,2-difluorocyclopropane-1-carboxylic acid serve as important starting points for innovation. Their unique structural features offer opportunities to address unmet medical needs by developing drugs that are more effective and better tolerated than existing therapies.

In conclusion,1-(2,3-dimethoxyphenyl)-2,2-difluorocyclopropane-1-carboxylic acid (CAS No. 2228827-01-6) represents a promising candidate for further research in pharmaceutical chemistry. Its distinctive structural features—combining a strained cyclopropane ring with electron-rich aromatic substituents—make it a versatile scaffold for drug development. As our understanding of molecular interactions continues to grow through interdisciplinary approaches involving synthetic chemistry、biological assays、and computational modeling,this compound holds significant potential for contributing to next-generation therapeutics.

2228827-01-6 (1-(2,3-dimethoxyphenyl)-2,2-difluorocyclopropane-1-carboxylic acid) 関連製品

- 500279-52-7(N-benzyl-2-{3-cyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-ylsulfanyl}acetamide)

- 2228926-41-6(methyl 3-1-(2-aminoethyl)cyclopropylthiophene-2-carboxylate)

- 13575-86-5((+/-)-2-Amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene Hydrobromide)

- 1806751-44-9(Ethyl 3-(fluoromethyl)-4-methoxy-6-(trifluoromethoxy)pyridine-2-acetate)

- 1781538-44-0(2,2-difluoro-5-methylhexan-1-amine)

- 1594040-31-9(5-bromo-3-methylfuran-2-carbaldehyde)

- 2228535-60-0(1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropane-1-carbaldehyde)

- 17082-62-1((2-oxocyclobutyl) acetate)

- 2201733-04-0(3-(4-{[6-(dimethylamino)pyrimidin-4-yl]amino}piperidin-1-yl)pyrazine-2-carbonitrile)

- 326618-92-2(1-(4-Chlorophenyl)-3-methyl-1H-thieno2,3-cpyrazole-5-carboxylic acid)